molecular formula C23H20Cl3N3O2 B2891762 5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one CAS No. 242472-06-6

5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one

Cat. No.: B2891762
CAS No.: 242472-06-6
M. Wt: 476.78
InChI Key: MSHANTMGWWINOE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceuticals . It also contains chlorophenyl groups, which are common in many pesticides and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the piperazine ring and multiple chlorophenyl groups . The exact structure would depend on the specific arrangement of these groups within the molecule.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The chemical compound has been a part of research focused on synthesizing novel derivatives and evaluating their antimicrobial activities. For instance, a study involved the synthesis of triazole derivatives, including a similar compound, and their screening against various microorganisms. Some derivatives exhibited good to moderate antimicrobial activities, highlighting the compound's potential as a basis for developing new antimicrobial agents (Bektaş et al., 2007).

Metabolic Studies

In metabolic research, derivatives of the mentioned compound have been investigated for their metabolism in different species, including rats, monkeys, and humans. The research aimed at understanding the metabolic pathways and the formation of metabolites, such as the novel mercapturic acid adducts. This knowledge is crucial for drug development, providing insights into the drug's biotransformation and potential interactions (Zhang et al., 2000).

Molecular Interaction Studies

Investigations into molecular interactions have explored how derivatives of this compound, acting as antagonists, interact with specific receptors, such as the CB1 cannabinoid receptor. These studies employ molecular modeling and conformational analysis to understand the binding and activity at the receptor level, offering valuable information for the design of receptor-targeted therapies (Shim et al., 2002).

Anticancer Research

Recent research has also focused on the anticancer potential of derivatives, with studies on new compounds showing significant cytotoxicity against cancer cell lines. Such research not only offers new avenues for cancer treatment but also contributes to understanding the molecular mechanisms underlying the anticancer effects of these compounds (El-Masry et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its specific structure and the target it interacts with. Many drugs that contain piperazine rings act as antagonists at various receptors .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed as a drug .

Properties

IUPAC Name

5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl3N3O2/c24-18-2-1-3-19(13-18)27-8-10-28(11-9-27)23(31)17-5-7-22(30)29(15-17)14-16-4-6-20(25)21(26)12-16/h1-7,12-13,15H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHANTMGWWINOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CN(C(=O)C=C3)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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